molecular formula C17H20ClN5 B12789046 Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- CAS No. 136722-78-6

Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)-

Cat. No.: B12789046
CAS No.: 136722-78-6
M. Wt: 329.8 g/mol
InChI Key: IKVFAKQWGKMLDP-LBPRGKRZSA-N
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Description

Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an imidazole ring, and a cyanamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Functionalization with Cyanamide: The final step involves the introduction of the cyanamide group. This can be achieved through the reaction of the intermediate compound with cyanogen bromide (BrCN) or cyanamide (NH2CN) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the benzodiazepine core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its benzodiazepine core suggests possible uses in the treatment of neurological disorders, while its cyanamide group may confer additional pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The cyanamide group may interact with other molecular pathways, potentially inhibiting enzymes or modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar core structure but lacking the imidazole ring and cyanamide group.

    Midazolam: A benzodiazepine with a fused imidazole ring but different substituents.

    Chlordiazepoxide: A benzodiazepine with a similar core but different functional groups.

Uniqueness

Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is unique due to its combination of a benzodiazepine core, an imidazole ring, and a cyanamide group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

136722-78-6

Molecular Formula

C17H20ClN5

Molecular Weight

329.8 g/mol

IUPAC Name

[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]cyanamide

InChI

InChI=1S/C17H20ClN5/c1-11(2)4-5-22-9-13-6-14(18)7-15-16(13)23(8-12(22)3)17(21-15)20-10-19/h4,6-7,12H,5,8-9H2,1-3H3,(H,20,21)/t12-/m0/s1

InChI Key

IKVFAKQWGKMLDP-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl

Origin of Product

United States

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